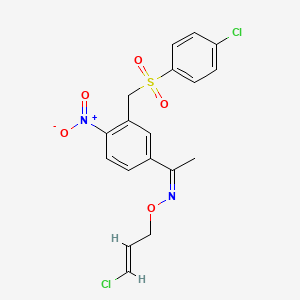

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone o-(3-chloro-2-propenyl)oxime

Description

Properties

IUPAC Name |

(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-N-[(E)-3-chloroprop-2-enoxy]ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O5S/c1-13(21-27-10-2-9-19)14-3-8-18(22(23)24)15(11-14)12-28(25,26)17-6-4-16(20)5-7-17/h2-9,11H,10,12H2,1H3/b9-2+,21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWILQKGFFGGOI-UAKZWYGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC=CCl)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC/C=C/Cl)/C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone o-(3-chloro-2-propenyl)oxime is a complex organic compound with potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C18H16ClN2O5S

- Molecular Weight : 408.86 g/mol

- CAS Number : 303145-49-5

The compound features a sulfonyl group, nitrophenyl moiety, and an oxime functional group, which are known to contribute to its biological activities.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study on synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 2.14 µM compared to a standard reference .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 2.14 |

| Compound B | Bacillus subtilis | 0.63 |

| Compound C | Escherichia coli | 21.25 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibiting TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .

Case Study: TrxR Inhibition

A study demonstrated that derivatives of the compound inhibited TrxR with varying efficacy across different cancer cell lines, suggesting potential for further development as anticancer agents.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's, while urease inhibitors have applications in treating infections caused by urease-producing bacteria.

Table 2: Enzyme Inhibition Potency

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Compound D | 6.28 |

| Urease | Compound E | 2.15 |

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

- Binding Affinity : Docking studies indicate strong binding interactions with target enzymes and receptors.

- Reactive Oxygen Species (ROS) : The nitro group may facilitate the generation of ROS, leading to oxidative stress in targeted cells.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Chemistry

a) Fluxofenim (1-(4-Chlorophenyl)-2,2,2-trifluoroethanone O-(1,3-dioxolan-2-ylmethyl)oxime)

- Key Differences: Replaces the sulfonyl-nitroaromatic backbone with a trifluoroethanone group. Oxime is substituted with a dioxolane-methyl group instead of propenyl-chloride.

- Functional Impact: The trifluoromethyl and dioxolane groups enhance lipophilicity, improving membrane penetration in plants. Fluxofenim acts as a herbicide safener .

b) 1-(4-Chlorophenyl)-ethanone oxime

- Key Differences :

- Lacks the sulfonylmethyl, nitro, and propenyl substituents.

- Functional Impact :

c) 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-chlorobenzyl)oxime

- Key Differences :

- Incorporates a thiazole ring and chlorobenzyl oxime substituent.

- Functional Impact: The thiazole moiety may enhance binding to biological targets (e.g., enzymes in pests).

Electronic and Reactivity Profiles

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

Methodological Answer:

The synthesis involves three key steps:

Sulfonylation : React 4-chlorophenylsulfonyl chloride with a methyl-substituted nitrobenzene precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonylmethyl group.

Ethanone Formation : Friedel-Crafts acylation or oxidation of a benzylic alcohol intermediate to install the ethanone moiety.

Oxime Formation : Condense the ethanone with hydroxylamine hydrochloride in ethanol under reflux, followed by alkylation with 3-chloro-2-propenyl chloride.

Purity Optimization:

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates.

- Recrystallize the final product from ethanol/water (3:1) to achieve >95% purity.

- Monitor reactions via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Use SHELXL for refinement and ORTEP-3 for visualizing bond lengths/angles, especially the oxime (C=N-O) and sulfonyl (S=O) groups .

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and oxime protons (δ 8.1–8.3 ppm).

- ¹³C NMR : Confirm sulfonyl (δ 55–60 ppm) and nitrophenyl (δ 145–150 ppm) carbons.

- IR Spectroscopy : Detect S=O stretches (~1350 cm⁻¹) and C=N-O bands (~1650 cm⁻¹) .

Advanced: How can computational modeling predict this compound’s reactivity with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the oxime and sulfonyl groups for accurate hydrogen bonding.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier orbitals (HOMO-LUMO gap) and predict electron transfer pathways .

Advanced: How to design experiments to assess environmental fate and degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Expose the compound to pH 5–9 buffers at 25–50°C. Monitor degradation via LC-MS; identify nitro group reduction or sulfonyl cleavage products.

- Photolysis : Use a solar simulator (λ > 290 nm) to test UV stability. Detect radical intermediates via ESR.

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and biodegradability (OECD 301F) .

Advanced: What mechanistic insights explain its stability under oxidative conditions?

Methodological Answer:

- Radical Scavenging Assays : Use DPPH or ABTS to quantify antioxidant capacity. The nitro group acts as an electron sink, stabilizing free radicals.

- Kinetic Studies : Perform Arrhenius analysis (25–60°C) to determine activation energy for oxidation. Correlate with Hammett substituent constants for the chlorophenyl group .

Basic: How to resolve contradictions between NMR and crystallographic data?

Methodological Answer:

- Dynamic Effects : If NMR shows multiple conformers (e.g., oxime isomerism), use variable-temperature NMR (VT-NMR) to observe coalescence.

- Crystallographic Validation : Compare X-ray torsion angles with DFT-optimized structures. Discrepancies may arise from crystal packing forces .

Advanced: What strategies improve yield in large-scale oxime formation?

Methodological Answer:

-

Catalysis : Employ ZnCl₂ or Ce(SO₄)₂ to accelerate oxime condensation (reducing reaction time from 12h to 4h).

-

Microwave Assistance : Use 100 W irradiation at 80°C for 30 minutes to enhance kinetics.

-

Table: Reaction Optimization

Catalyst Temp (°C) Time (h) Yield (%) None 80 12 55 ZnCl₂ 80 4 78 Ce(SO₄)₂ 80 3 82

Advanced: How to evaluate its interaction with serum proteins for drug delivery studies?

Methodological Answer:

- Fluorescence Quenching : Titrate bovine serum albumin (BSA) with the compound. Calculate binding constants (Kₐ ~10⁴ M⁻¹) via Stern-Volmer plots.

- Circular Dichroism : Monitor α-helix loss in BSA upon binding, indicating conformational changes .

Advanced: What crystallographic challenges arise from its nitro and sulfonyl groups?

Methodological Answer:

- Disorder : The nitro group’s rotational freedom may cause split positions. Apply restraints in SHELXL refinement.

- Thermal Motion : High B-factors for sulfonyl oxygen atoms require anisotropic displacement parameters. Validate with Hirshfeld surface analysis .

Advanced: How to assess its potential as a photosensitizer in photodynamic therapy?

Methodological Answer:

- Singlet Oxygen Quantum Yield : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap. Compare with Rose Bengal (ΦΔ = 0.75).

- Cell Viability Assays : Irradiate (λ = 450 nm) cancer cells (e.g., HeLa) pre-treated with the compound. Calculate IC₅₀ via MTT assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.